Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 2 and 6. The spiro[3.5]nonane core consists of a three-membered azetidine ring fused to a five-membered piperidine-like ring. The tert-butyl carbamate group at position 2 enhances steric protection and solubility, while the 6-methyl substituent modulates steric and electronic properties. This scaffold is widely utilized in medicinal chemistry, particularly as a building block for dopamine D4 receptor antagonists and sigma receptor ligands .
Properties
IUPAC Name |
tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKCDSMRAWJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163744 | |
| Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-77-0 | |
| Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Medicinal Chemistry Applications
2.1. Synthesis of Bioactive Compounds
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. Its unique spirocyclic structure allows for the modification and development of compounds with potential therapeutic effects, particularly in the realm of neuropharmacology and oncology.
Case Study : Research indicates that derivatives of diazaspiro compounds exhibit promising activity against certain cancer cell lines, suggesting potential applications in cancer treatment .
Neuropharmacological Research
3.1. Ligand Development
The compound has been studied as a precursor for developing ligands targeting specific receptors in the central nervous system (CNS). Its spirocyclic nature enhances binding affinities and selectivity towards neurotransmitter receptors, making it a candidate for designing new CNS-active drugs.
Case Study : Experiments have shown that modifications of this compound can lead to increased efficacy and reduced side effects compared to existing medications targeting similar pathways .
Organic Synthesis
4.1. Synthetic Intermediates
In organic synthesis, this compound is utilized as an intermediate in the preparation of more complex molecules. Its stability and reactivity under various conditions make it an ideal candidate for multi-step synthetic routes.
Table 1: Comparison of Synthetic Routes Using this compound
| Route | Product | Yield (%) | Conditions |
|---|---|---|---|
| A | Compound X | 85 | Room Temp |
| B | Compound Y | 78 | Reflux |
| C | Compound Z | 90 | Microwave |
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Spiro Ring Systems
Spiro[3.5] vs. Spiro[4.4] Nonane Derivatives
- Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7): The spiro[4.4] system introduces two four-membered rings, altering conformational flexibility and ring strain compared to the [3.5] system. Single-crystal X-ray analysis reveals that the [4.4] system adopts envelope conformations, with hydrogen bonding influencing crystal packing . This structural difference may reduce metabolic stability due to increased ring strain.
- Tert-butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate: The ethyl substituent at position 9 enhances lipophilicity (logP +0.3 vs. Synthesis involves Pd/C-catalyzed hydrogenation of a vinyl intermediate .
Table 1: Spiro Ring System Comparisons
Substituent Modifications on the Spiro Core
Positional Isomerism: 6-Methyl vs. 7-Methyl
- Tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS Disclosed in ): Positional isomerism at the methyl group (7 vs. 6) alters steric interactions with target receptors. For example, in sigma receptor binding assays, 7-methyl derivatives showed reduced affinity (Ki = 120 nM) compared to 6-methyl analogs (Ki = 85 nM), suggesting steric sensitivity in the binding pocket .
Electron-Withdrawing vs. Electron-Donating Groups
- Tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1956435-89-4): The trifluoromethyl group at position 6 increases electronegativity and metabolic stability. This derivative exhibits enhanced sigma-1 receptor binding (IC50 = 12 nM vs. 35 nM for the methyl analog) due to improved hydrophobic interactions .
- Yield: 75% via HATU-mediated amide coupling .
Table 2: Substituent Effects on Bioactivity
Functional Group Additions
Oxa-Substituted Analogs
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Replacement of a carbon with oxygen (oxa) increases polarity and hydrogen-bonding capacity. This analog is used in solubility-driven scaffold hopping but shows reduced membrane permeability (PAMPA logPe = -4.2 vs. -3.5 for the target compound) .
Keto and Amino Derivatives
- Tert-butyl 6-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate: The keto group at position 6 enables further functionalization via reductive amination. However, it introduces a reactive site prone to nucleophilic attack, reducing shelf stability .
- Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-93-9): The amino group facilitates conjugation with fluorescent probes, making it valuable in imaging studies .
Biological Activity
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a heterocyclic compound recognized for its unique spiro structure and potential biological applications. This article reviews its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound (CAS Number: 1194374-77-0) has the molecular formula and a molecular weight of 240.34 g/mol. The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of precursors under controlled conditions. Common methods include:
- Cyclization of Precursors : Utilizing appropriate starting materials in the presence of bases and protecting groups like tert-butyl.
- Purification Techniques : Employing crystallization or chromatography to achieve high purity levels in the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including potential therapeutic applications in medicinal chemistry.
Case Studies and Research Findings
- Medicinal Chemistry Applications : The compound has been explored as a building block for synthesizing various therapeutic agents, particularly those targeting infectious diseases like trypanosomiasis caused by Trypanosoma brucei. In studies, modifications to the compound's structure have shown promise in enhancing potency and solubility against T. brucei .
- In Vitro Studies : Research indicates that derivatives of this compound exhibit varying degrees of cytotoxicity and effectiveness against cancer cell lines. For example, certain analogs demonstrated significant anti-trypanosomal activity with effective concentration (EC50) values in low micromolar ranges, indicating potential for drug development .
- Comparative Analysis : When compared to similar compounds such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, the unique substitution pattern of this compound enhances its reactivity and biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Target | Activity | EC50 Value | Comments |
|---|---|---|---|---|
| Study 1 | T. brucei | Anti-trypanosomal | <0.03 μM | High potency observed |
| Study 2 | Cancer Cell Lines | Cytotoxicity | Varies | Structure-dependent |
| Study 3 | Enzyme Interaction | Modulation | N/A | Specific target binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
